2-Chloroethyl octanoate
Description
2-Chloroethyl octanoate (CAS: N/A; IUPAC name: octanoic acid, 2-chloroethyl ester) is an ester derivative of octanoic acid with a 2-chloroethyl substituent. Its molecular formula is C₁₀H₁₉ClO₂, and it has a molecular weight of 206.71 g/mol . Structurally, it consists of an octanoyl chain linked to a 2-chloroethyl group, which confers unique reactivity due to the chlorine atom. The chloroethyl group may enable alkylation reactions, similar to other chloroethyl-containing compounds like nitrogen mustards .
Properties
CAS No. |
589-76-4 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-chloroethyl octanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-10(12)13-9-8-11/h2-9H2,1H3 |
InChI Key |
XBVCXCNGNQZCES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 2-chloroethyl octanoate with structurally related esters and chloroethyl compounds:
Key Observations:
- Chlorine Impact: The presence of chlorine in this compound increases molecular weight compared to non-halogenated esters (e.g., ethyl octanoate).
- State Variability: Bromoxynil octanoate is a solid due to its bulky bromine and nitrile substituents, whereas other esters are liquids.
- Boiling Points: Bis(2-chloroethyl)ether has a lower boiling point (178°C) than ethyl octanoate (208–210°C), likely due to differences in molecular weight and intermolecular forces.
This compound
- Reactivity: The chloroethyl group is prone to nucleophilic substitution, enabling alkylation reactions. This mirrors the behavior of nitrogen mustards (e.g., HN1), where chloroethyl groups form DNA cross-links via intermediate aziridinium ions .
Ethyl Octanoate
- Applications : Widely used in food flavorings (e.g., coconut, strawberry) and fragrances due to its low toxicity and pleasant odor .
Bromoxynil Octanoate
- Applications: A herbicide targeting broadleaf weeds. Its lipophilic octanoate ester enhances penetration through plant cuticles .
Bis(2-Chloroethyl)Ether
- Reactivity : Functions as a solvent and alkylating agent. Its dual chloroethyl groups facilitate cross-linking in polymers but also contribute to high toxicity .
Key Observations:
- For example, bis(2-chloroethyl)ether is classified as a hazardous air pollutant .
- Non-chlorinated esters like ethyl octanoate have lower toxicity and are GRAS (Generally Recognized as Safe) for food use .
Q & A
Basic: What analytical methods are recommended for quantifying 2-Chloroethyl octanoate in biological matrices?
Methodological Answer:
Gas chromatography–mass spectrometry (GC-MS) with derivatization is optimal for quantifying this compound. Derivatization improves volatility and detection sensitivity. For example, isobutyl esterification generates specific mass fragments (e.g., m/z 127.1 and 145.1) that enhance specificity in selected ion monitoring (SIM) mode . Compared to methyl esterification, isobutyl derivatives reduce the lower limit of quantification (LLOQ) by ~20-fold (0.43 µM vs. 8.6 µM) due to higher fragment abundance . To minimize baseline interference, use m/z 127.1 for unlabeled octanoate and m/z 131.1 for isotopically labeled analogs .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Given the structural similarity to 2-Chloroethanol (a toxic compound with acute inhalation and dermal hazards), adhere to the following:
- Personal Protective Equipment (PPE): Use nitrile gloves (≥0.7 mm thickness, tested for >480 min penetration resistance) and chemical-resistant suits. For eye protection, employ sealed goggles and face shields .
- Ventilation: Work in a fume hood to avoid vapor inhalation (TLV: 1 ppm for 2-Chloroethanol analogs) .
- Spill Management: Absorb leaks with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid aqueous discharge to prevent environmental contamination .
Advanced: How can researchers resolve discrepancies in quantification data caused by derivatization methods?
Methodological Answer:
Discrepancies often arise from derivatization efficiency and fragment ion selection. To troubleshoot:
Compare Derivatization Agents: Test methyl, isobutyl, and other esters to evaluate sensitivity (e.g., isobutyl esters yield higher m/z fragments for SIM) .
Optimize Ion Selection: Prioritize ions with minimal baseline interference (e.g., m/z 127.1 over 145.1 for octanoate derivatives) .
Validate with Isotopic Standards: Use ¹³C-labeled this compound to distinguish analyte peaks from matrix interference .
Advanced: What enzymatic assays are suitable for studying the hydrolysis kinetics of this compound?
Methodological Answer:
Adapt acyl-CoA synthetase (ACS) assays, as demonstrated for octanoate metabolism in E. coli :
Substrate Preparation: Dissolve this compound in DMSO (≤1% v/v) to avoid solvent inhibition.
Enzyme Kinetics: Monitor AMP production via HPLC or coupled enzyme systems (e.g., pyrophosphate release assays) .
Control for Solubility: Use decanoate or oleate as controls to account for solubility-driven background noise .
Basic: How can this compound be synthesized with high purity?
Methodological Answer:
Employ esterification under controlled conditions:
Reagents: React 2-Chloroethanol with octanoyl chloride in anhydrous dichloromethane.
Catalysis: Add 1-2 mol% DMAP (4-dimethylaminopyridine) to accelerate the reaction.
Purification: Isolate the product via fractional distillation (boiling point ~128°C, similar to 2-Chloroethanol analogs) . Validate purity via ¹H NMR (δ 4.2 ppm for –CH2Cl) and GC-MS .
Advanced: How does the chloroethyl group influence the metabolic fate of this compound in vivo?
Methodological Answer:
Track metabolism using isotopic labeling and breath tests:
¹³C-Labeling: Synthesize 2-Chloroethyl 1-¹³C-octanoate to monitor hepatic β-oxidation via ¹³CO₂ in exhaled air .
Stable Isotope Protocols: Administer labeled compound and collect timed blood/tissue samples for LC-MS analysis of metabolites (e.g., chloroacetic acid derivatives) .
Correlate with Toxicity: Compare oxidation rates (e.g., % dose oxidized/min) against biomarkers like ALT for hepatotoxicity .
Advanced: What strategies mitigate instability of this compound during storage?
Methodological Answer:
Instability arises from hydrolysis and light exposure. Mitigate via:
Storage Conditions: Use amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid moisture (critical for chloroethyl group stability) .
Stabilizers: Add radical scavengers (e.g., BHT at 0.01% w/v) to prevent autoxidation .
Periodic QC: Monitor purity monthly via GC-MS and adjust storage protocols if degradation exceeds 5% .
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